molecular formula C6H14S B162603 2-Methylpentane-2-thiol CAS No. 1633-97-2

2-Methylpentane-2-thiol

Cat. No.: B162603
CAS No.: 1633-97-2
M. Wt: 118.24 g/mol
InChI Key: ISUXQQTXICTKOV-UHFFFAOYSA-N
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Description

2-Methylpentane-2-thiol, also known as 2-methyl-2-pentanethiol, is an organic sulfur compound with the molecular formula C6H14S. It is a thiol, characterized by the presence of a sulfhydryl (-SH) group attached to a carbon atom. This compound is known for its strong odor, which is typical of thiols, and is used in various chemical applications .

Scientific Research Applications

2-Methylpentane-2-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins.

    Medicine: Research is ongoing into the potential therapeutic applications of thiols, including their use as antioxidants.

    Industry: It is used in the production of polymers, pharmaceuticals, and agrochemicals.

Safety and Hazards

2-Methylpentane-2-thiol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause skin irritation and serious eye irritation, and may cause drowsiness or dizziness . It may also be fatal if swallowed and enters airways .

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 2-Methylpentane-2-thiol . For instance, in an oxidizing environment, thiols can be converted to disulfides, which may alter their biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpentane-2-thiol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-pentanol with hydrogen sulfide (H2S) in the presence of an acid catalyst. The reaction proceeds as follows:

C6H14O+H2SC6H14S+H2O\text{C6H14O} + \text{H2S} \rightarrow \text{C6H14S} + \text{H2O} C6H14O+H2S→C6H14S+H2O

This method requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrothiolation of alkenes. This process involves the addition of hydrogen sulfide to an alkene in the presence of a catalyst, typically a metal complex. The reaction is highly efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methylpentane-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its branched structure, which affects its reactivity and physical properties. Its higher molecular weight compared to simpler thiols also influences its boiling point and solubility .

Properties

IUPAC Name

2-methylpentane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14S/c1-4-5-6(2,3)7/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUXQQTXICTKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167561
Record name 2-Methylpentane-2-thiol
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Molecular Weight

118.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1633-97-2, 26544-02-5
Record name 2-Methyl-2-pentanethiol
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Record name 2-Methylpentane-2-thiol
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Record name 2-Methylpentane-2-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Methyl-2-pentanethiol being present in the essential oil of unripe Azadirachta indica seeds?

A: The study by [Ogbuewu et al. (2016)] [] identified 2-Methyl-2-pentanethiol as a major constituent (21.0%) of the essential oil extracted from unripe Azadirachta indica seeds. While the study doesn't delve into the specific role or activity of this compound within the plant itself, its presence contributes to the overall chemical profile of the essential oil. This finding is significant because the essential oil, as a complex mixture, exhibited notable antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa. Further research is needed to determine if 2-Methyl-2-pentanethiol contributes to this observed antimicrobial activity and to elucidate its potential role in the plant's defense mechanisms.

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